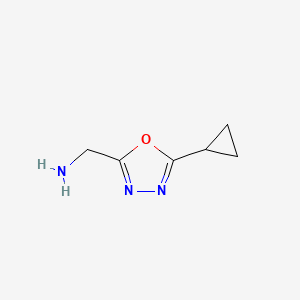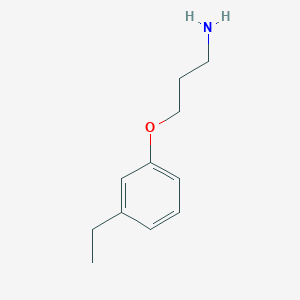
2-(2,3-Dimethylphenoxy)acetaldehyde
Vue d'ensemble
Description
2-(2,3-Dimethylphenoxy)acetaldehyde (2,3-DMPA) is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a strong odor and is used as a laboratory reagent and intermediate in the synthesis of various compounds. 2,3-DMPA is a versatile compound that can be used in a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
One study reported the development of a new fluorescent probe for sensitive detection of carbonyl compounds (including aldehydes like acetaldehyde) in environmental water samples. This approach provides a method for trace measurement of such compounds, demonstrating an application in monitoring environmental pollutants and contributing to environmental safety and health assessments (Houdier et al., 2000).
DNA Adducts and Carcinogenesis
Research has identified DNA adducts formed by acetaldehyde, highlighting its mutagenic and carcinogenic potential. This includes the identification of stable acetaldehyde DNA adducts and their implications in understanding the mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium (Wang et al., 2000); (Mizumoto et al., 2017).
Chemical Reactions and Catalysis
Studies have explored the reactions of acetaldehyde on surfaces and in the presence of catalysts. For example, the oxygen vacancy-assisted coupling and enolization of acetaldehyde on CeO2(111) surfaces have been investigated, demonstrating the importance of surface oxygen vacancies in stabilizing and activating acetaldehyde for coupling reactions (Calaza et al., 2012).
Synthesis and Material Science
Research has also focused on the synthesis of complex organic molecules from acetaldehyde, including the synthesis of 2,3-disubstituted benzofurans via platinum-olefin-catalyzed carboalkoxylation, highlighting the role of acetaldehyde in synthetic organic chemistry and material science applications (Nakamura et al., 2005).
Photocatalysis and Pollution Control
The complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation has been demonstrated, indicating the potential of such processes in pollution control and environmental remediation (Arai et al., 2008).
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGUVBVKVKXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)


![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)


![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)